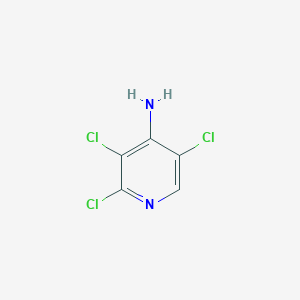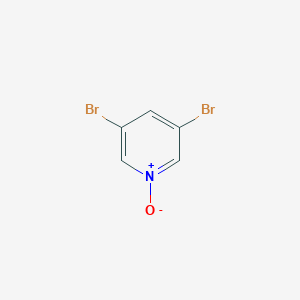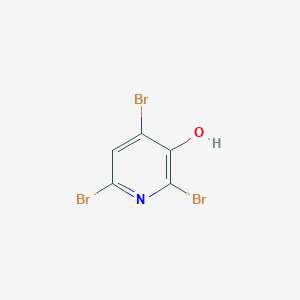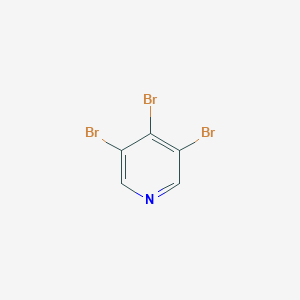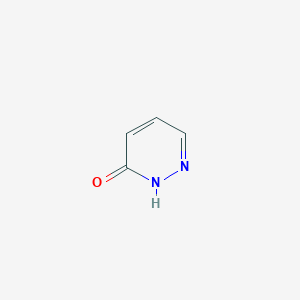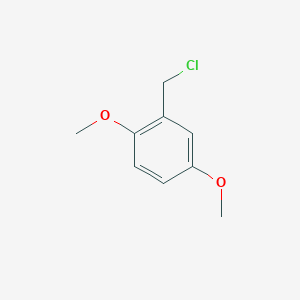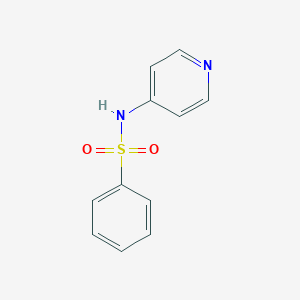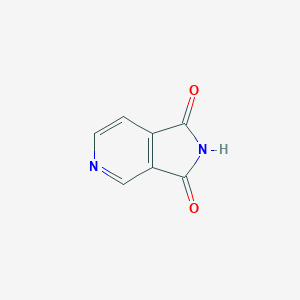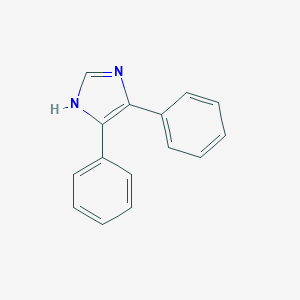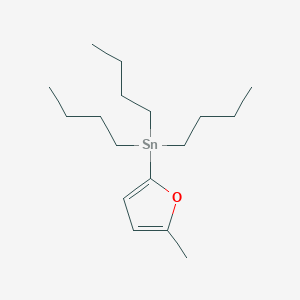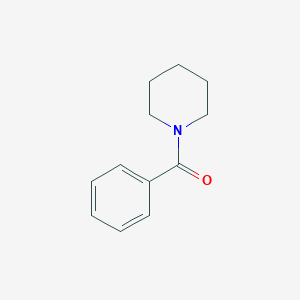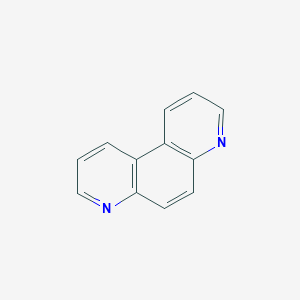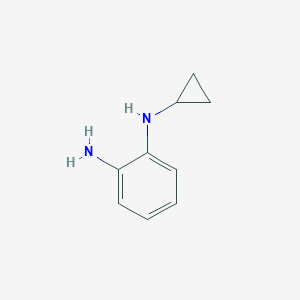
N-环丙苯-1,2-二胺
描述
“N-cyclopropylbenzene-1,2-diamine” is a chemical compound with the molecular formula C9H12N2 . It is also known as “N1-cyclopropylbenzene-1,2-diamine dihydrochloride” with a CAS Number: 1955541-63-5 . It is typically available in powder form .
Synthesis Analysis
The synthesis of 1,2-diamines, such as “N-cyclopropylbenzene-1,2-diamine”, has been a topic of interest in recent years. One approach involves the diamination of an alkene, which is a process that has been less researched compared to the analogous dihydroxylation or aminohydroxylation reactions . Recent advances in metal-catalysed diamination reactions and their asymmetric variants have shown promise .
Physical And Chemical Properties Analysis
“N-cyclopropylbenzene-1,2-diamine” is typically available in powder form . The exact physical and chemical properties of this compound are not explicitly mentioned in the search results.
科学研究应用
1. Organocatalysis
- Application Summary: N-cyclopropylbenzene-1,2-diamine is used in the synthesis of bifunctional, noncovalent organocatalysts. These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
- Methods of Application: The synthesis process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group .
- Results: The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .
2. Carbon Capture
- Application Summary: Diamine-appended metal–organic frameworks, which can include N-cyclopropylbenzene-1,2-diamine, display great promise for carbon capture applications .
- Methods of Application: The mechanism of CO2 capture involves the adsorbed CO2 molecules inserting into the metal–nitrogen bonds to form ordered ammonium carbamate chains .
- Results: This mechanism was confirmed by in situ X-ray absorption spectroscopy and density functional theory calculations .
3. Synthesis of N-Arylbenzene-1,2-diamines
- Application Summary: N-cyclopropylbenzene-1,2-diamine can be used in the synthesis of N-arylbenzene-1,2-diamines .
- Methods of Application: The synthesis process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .
- Results: The irradiation provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
4. Synthesis of 1-Aryl-1H-Benzimidazoles
- Application Summary: N-cyclopropylbenzene-1,2-diamine can be used in the synthesis of 1-aryl-1H-benzimidazoles .
- Methods of Application: The synthesis process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid .
- Results: The irradiation led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
属性
IUPAC Name |
2-N-cyclopropylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWPWKTOPUXAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441976 | |
| Record name | N-cyclopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylbenzene-1,2-diamine | |
CAS RN |
118482-03-4 | |
| Record name | N-cyclopropylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

